Hexestrol

Beschreibung

Historical Trajectories of Hexestrol Discovery and Early Synthetic Endeavors

The chemical compound this compound was first formally described in 1938 by a team of researchers, Campbell, Dodds, and Lawson. Their initial work involved isolating this compound from the demethylation products of anethole (B165797), marking a significant early step in its characterization wikipedia.org. Subsequent early synthetic efforts focused on its preparation as a synthetic nonsteroidal estrogen, often in relation to diethylstilbestrol (B1670540), a structurally similar compound wikipedia.org. The discovery of this compound diacetate, an ester of this compound, followed shortly thereafter in 1939 wikipedia.org. These foundational synthetic endeavors provided the chemical basis for further exploration of this compound's biological activities and its potential applications.

Contemporary Research Significance of this compound as a Nonsteroidal Estrogen Ligand

In contemporary chemical biology research, this compound holds significant importance primarily as a potent nonsteroidal estrogen ligand. It exhibits a strong affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with reported inhibition constants (Ki) of 0.06 nM for both human ERα and ERβ medchemexpress.comcaymanchem.comglpbio.com. This high binding affinity positions this compound as a valuable tool for studying estrogen receptor interactions and the broader mechanisms of estrogenic signaling.

Research has demonstrated that this compound's affinity for the estrogen receptor can be even greater than that of 17β-estradiol (E2), a natural ligand, in certain contexts waocp.orgoup.commdpi.com. For instance, studies using lamb uterine estrogen receptor have shown that this compound can have a higher affinity than estradiol (B170435) snmjournals.org. Its potent binding characteristics have led to its use in competitive binding assays to determine the estrogen receptor affinity of various chemicals oup.com.

Furthermore, this compound and its derivatives have been synthesized as potential affinity labels for the estrogen receptor. These chemically reactive derivatives, such as this compound ethers with halo ketone or epoxide functions, or 4-substituted deoxyhexestrols, are designed to irreversibly react with the receptor, providing insights into binding site characteristics and receptor inactivation nih.govnih.gov. For example, 4-azidodeoxythis compound has been identified as an efficient receptor inactivator nih.gov. Bivalent ligands based on this compound have also been synthesized to explore the structural requirements for estrogen receptor dimerization and its functional role in ER action nih.gov.

Beyond its role in understanding estrogen receptor biology, recent research has explored novel applications for this compound. For instance, this compound has been identified as a potential antiviral agent against Lassa virus (LASV), inhibiting the virus's entry by blocking the membrane fusion step asm.org. This antiviral activity appears to be independent of its estrogen receptor agonist properties, suggesting a direct interaction with the viral glycoprotein (B1211001) asm.org.

The comparative binding affinities of this compound relative to other estrogenic compounds highlight its potency:

| Compound | Relative Binding Affinity (RBA) to ER (vs. 17β-estradiol = 100) | Ki (nM) for ERα | Ki (nM) for ERβ | Reference |

| Diethylstilbestrol (DES) | >100 | - | - | waocp.orgoup.com |

| This compound | >100 (e.g., 300) | 0.06 | 0.06 | medchemexpress.comcaymanchem.comglpbio.comwaocp.orgoup.commdpi.com |

| Dienestrol (B18971) | <100 | - | - | waocp.org |

| 17β-estradiol (E2) | 100 | - | - | waocp.org |

Eigenschaften

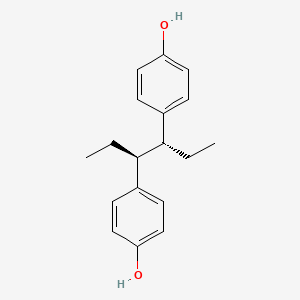

IUPAC Name |

4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGSZCBWVPOOL-HDICACEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)O)[C@@H](CC)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022381 | |

| Record name | Hexestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

FREELY SOL IN ETHER; SOL IN ACETONE, ALCOHOL, METHANOL, DILUTE SOLN OF ALKALI HYDROXIDES, VEGETABLE OILS UPON SLIGHT WARMING; SLIGHTLY SOL IN BENZENE, CHLOROFORM; PRACTICALLY INSOL IN WATER, DIL MINERAL ACIDS | |

| Record name | HEXESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM BENZENE, THIN PLATES FROM DIL ALC, WHITE CRYSTALLINE POWDER | |

CAS No. |

84-16-2, 5635-50-7 | |

| Record name | Hexestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexestrol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | hexestrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexestrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4,4'-(1,2-diethylethylene)bis(phenol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexestrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXESTROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10BI795R7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

185-188 °C, CRYSTALS; MP: 137-139 °C /DIACETATE/, CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/ | |

| Record name | Hexestrol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07931 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | HEXESTROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2149 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Stereochemical Investigations of Hexestrol

Elucidation of Hexestrol's Stereoisomers and Their Synthesis

This compound possesses two stereogenic centers, resulting in three possible stereoisomers: the achiral meso-hexestrol and the chiral enantiomers, (R,R)-(+)-hexestrol and (S,S)-(-)-hexestrol, which exist as a racemic mixture known as dl-hexestrol nih.govnih.gov. The synthesis of these distinct forms requires specific methodologies to control the stereochemical outcome.

Enantiomeric Hexestrols: (R,R)-(+)-Hexestrol and (S,S)-(-)-Hexestrol Synthesis

The synthesis of the individual enantiomers, (R,R)-(+)-hexestrol and (S,S)-(-)-hexestrol, typically requires asymmetric synthesis or the resolution of the racemic dl-hexestrol mixture . The synthesis of specific enantiomers of related diarylpentanes has been achieved from optically active precursors, followed by reactions that maintain or control the stereochemistry . For example, the (+) and (-) isomers of erythro-2,3-bis(p-hydroxyphenyl)pentane were synthesized from corresponding optically active valeric acid derivatives . While direct synthetic routes specifically detailing the asymmetric synthesis of (R,R)-(+)- and (S,S)-(-)-hexestrol were not extensively detailed in the search results, the principle often involves chiral auxiliaries, asymmetric catalysis, or resolution techniques applied to racemic mixtures or intermediates.

Dl-Hexestrol Synthesis and Stereoselective Approaches

Dl-hexestrol, the racemic mixture of (R,R) and (S,S) enantiomers, can be synthesized through various methods. A highly stereoselective synthesis of dl-hexestrol has been developed utilizing a tetrahydrofuran (B95107) (THF)-mediated dimerization of cobalt-complexed propargyl alcohols and cations as a key step pillbuys.comresearchgate.net. This process involves intermolecular coupling of Co₂(CO)₆-complexed propargyl radicals, exhibiting high dl-diastereoselectivity researchgate.net. The synthetic strategy involves the isolation of an isomerically pure dl-μ-η²-[3,4-di(4-methoxyphenyl)-1,5-hexadiyne]-bis-dicobalthexacarbonyl, followed by demethylation, demetalation, and hydrogenation to yield dl-hexestrol researchgate.net. The configuration of the dl intermediate was determined by X-ray crystallography pillbuys.comresearchgate.net. Another approach to this compound synthesis involves the catalyzed-Grignard coupling of anethole (B165797) hydrobromide acs.org. Stereoselective synthesis of hexadeuterated this compound has also been reported, involving catalytic hydrogenation of a Z-alkene precursor followed by demethylation osti.gov.

Research findings have indicated differences in the biological activity of this compound stereoisomers. For instance, studies on microtubule assembly showed that dl-hexestrol exhibited the highest activity in ribbon formation, while meso-hexestrol inhibited microtubule assembly and led to aggregate formation nih.gov.

Synthesis of this compound Analogs and Derivatives for Research Applications

The synthesis of this compound analogs and derivatives is important for exploring structure-activity relationships and developing compounds with modified properties for research applications nih.gov. These modifications can involve esterification of the phenolic hydroxyl groups or alterations to the core structure.

Esters of this compound: Synthesis and Modifications

This compound possesses two phenolic hydroxyl groups that can be readily esterified, leading to the formation of various esters such as this compound diacetate and this compound dipropionate wikipedia.orgwikipedia.orgacs.org. The synthesis of this compound esters typically involves the reaction of this compound with an appropriate acid anhydride (B1165640) in the presence of a base like pyridine (B92270) acs.org. For example, this compound diacetate was discovered in 1939 and is an ester of this compound wikipedia.org. Satisfactory procedures for the preparation of this compound and its esters have been described acs.org. Modifications can also involve linking functional groups to the phenolic hydroxyls via spacer arms, as seen in the synthesis of a this compound derivative with a butanoic acid group attached for use in immunoassay development tandfonline.com.

Esters of this compound have been explored for various purposes, including as potential prodrugs or for modifying pharmacokinetic properties wikipedia.org.

Modified Core Structures: Thiourea (B124793) and Thiosemicarbazide (B42300) Derivatives

Modifications to the core structure of this compound have been explored to develop novel derivatives with potentially different biological activities. This includes the synthesis of compounds where parts of the this compound structure are replaced or modified, such as the incorporation of thiourea and thiosemicarbazide moieties nih.govnih.gov.

Two series of thio compounds structurally related to this compound have been synthesized: one containing N-substituted thiourea functions and another containing N⁴-substituted-3-thiosemicarbazide moieties, often in place of an alpha-ethyl group of this compound dimethyl ether nih.gov. These derivatives were synthesized as potential anticancer agents nih.govnih.gov. The synthesis of thiourea derivatives generally involves the reaction of isothiocyanates with amines ijacskros.commdpi.com. Thiosemicarbazide derivatives can be synthesized through reactions involving thiosemicarbazide and appropriate aldehydes or ketones, followed by further modifications chemmethod.com.

Research on these modified core structures has investigated their pharmacological properties, such as antileukemic activity, anticonvulsant effects, and estrogenic properties nih.gov. For instance, studies on thiourea and thiosemicarbazide derivatives structurally related to this compound indicated no significant antileukemic activity in a specific leukemia system and no anticonvulsant or estrogenic properties for the tested compounds nih.gov.

Here is a summary table of some this compound stereoisomers and derivatives mentioned:

| Compound Name | Configuration | PubChem CID |

| This compound | Mixture | 192197 nih.gov |

| meso-Hexestrol | meso | 192197 nih.gov |

| (R,R)-(+)-Hexestrol | (R,R) | - |

| (S,S)-(-)-Hexestrol | (S,S) | - |

| dl-Hexestrol | Racemic (R,R/S,S) | 192197 nih.gov |

| This compound diacetate | - | 656653 wikipedia.org |

| This compound dipropionate | - | - |

| This compound monomethyl ether | (3S,4R) | 6432746 ontosight.ai |

| Thiourea derivatives (this compound related) | - | - |

| Thiosemicarbazide derivatives (this compound related) | - | - |

Note: PubChem CID 192197 is listed for this compound, meso-Hexestrol, and dl-Hexestrol, indicating it represents the compound structure which can exist as these stereoisomers.

Molecular Interactions and Receptor Pharmacology of Hexestrol

Structural Biology of Hexestrol-Receptor Complexes

Role of Hydrogen Bonding and Hydrophobic Contacts in Receptor Recognition

The binding of this compound to the estrogen receptor ligand-binding pocket is mediated by a combination of hydrogen bonding and hydrophobic interactions. This compound is primarily hydrophobic, but it forms hydrogen bonds with specific amino acid residues within the receptor binding site. researchgate.net Studies involving molecular docking and mutagenesis have identified key residues involved in these interactions.

This compound has been shown to form hydrogen bonds with residues such as Asp-59, Gly-75, Ser-36, and Leu-99 in certain protein interactions. researchgate.net When binding to the estrogen receptor, this compound, similar to diethylstilbestrol (B1670540) and dienestrol (B18971), fits into the hydrophobic pocket. mdpi.com Hydrogen bonds are formed between the hydroxyl groups of this compound and several residues within this hydrophobic pocket. mdpi.com Specifically, diethylstilbestrol, which binds similarly to this compound, makes hydrogen bonds with GLU353, ARG394, HIS524, and a water molecule in the receptor binding site. mdpi.com The hydroxyl portions of these stilbene-like drugs are oriented adjacent to key amino acids to facilitate strong hydrogen bond interactions. mdpi.com

Hydrophobic contacts also play a crucial role in stabilizing the binding of this compound to the ER. mdpi.com Several residues in the hydrophobic pocket of the receptor protein contribute to these interactions. mdpi.com While the ligand-binding domain of the estrogen receptor is largely hydrophobic, the extent and nature of hydrophobic interactions can vary depending on the specific ligand and its substituents. u-tokyo.ac.jp Analysis of structure-activity relationships for this compound derivatives has indicated that steric size, hydrophobicity, and hydrogen bond accepting character of side-chain substituents influence binding affinity to the uterine estrogen receptor. nih.gov

Mutagenesis studies on the ER LBD have further illuminated the specific residues important for this compound recognition. Alanine substitution at certain positions, such as Leu525, has been shown to inhibit the binding of various ligands, including this compound. nih.govcapes.gov.brresearchgate.net Other residues like His524 are important for the recognition of agonists, including this compound, but not necessarily for ligands lacking a second hydroxyl group. nih.govcapes.gov.brresearchgate.net These findings suggest that this compound and other ligands fit into the ER binding pocket in distinct ways, contacting different sets of amino acids. nih.govcapes.gov.brresearchgate.net Smaller ligands like estradiol (B170435) and this compound tend to have a narrower footprint of interacting residues compared to larger ligands. nih.govcapes.gov.brresearchgate.net

Estrogen Receptor Coactivator Recruitment by this compound-Bound Complexes

Upon binding of an agonist ligand like this compound, the estrogen receptor undergoes a conformational change, particularly in helix 12 of the LBD. nih.gov This rearrangement creates or completes a hydrophobic groove that serves as a docking site for coactivator proteins. nih.govresearchgate.net The recruitment of coactivators is a critical step in the transcriptional activation mediated by ligand-bound ERs. nih.gov

Modulation of Coactivator Interactions (e.g., SRC3)

This compound, as an estrogen receptor agonist, promotes the recruitment of coactivator proteins, such as members of the steroid receptor coactivator (SRC) family, including SRC3 (also known as AIB1 or NCOA3). nih.govresearchgate.netfrontiersin.orgunl.edu The interaction between the ligand-bound ER and coactivators is mediated primarily through conserved leucine-rich motifs (LXXLL motifs) present in the coactivator proteins, which interact with the hydrophobic groove on the ER LBD. nih.govresearchgate.netnih.gov

Studies using techniques like time-resolved fluorescence resonance energy transfer (TR-FRET) and mammalian two-hybrid assays have demonstrated that this compound-bound ER complexes can recruit SRC3. nih.govresearchgate.netunl.edu The efficiency and strength of this recruitment can be quantified by measuring the apparent affinity (EC50) of SRC3 for the ER-ligand complex and the relative recruitment efficacy (RRE) compared to a reference agonist like 17β-estradiol. nih.gov

Research indicates that this compound is capable of inducing a conformation in the ER LBD that is effective in recruiting coactivators. oup.com The relative ability of different ligands, including this compound, to recruit coactivators like SRC3 can vary, contributing to ligand-specific transcriptional responses. nih.gov

Elucidation of Ligand-Specific Coactivator Recruitment Profiles

The profile of coactivator recruitment can be ligand-specific, meaning that different ligands bound to the same ER subtype can differentially recruit coactivator proteins. nih.govresearchgate.net This differential recruitment is thought to contribute to the tissue-selective and gene-specific effects observed with various estrogenic compounds. nih.govcapes.gov.brresearchgate.netresearchgate.net

Studies comparing this compound with other estrogenic ligands have shown variations in their ability to recruit SRC3 to both ERα and ERβ. nih.gov While this compound (specifically meso-hexestrol and dl-hexestrol) can recruit SRC3 to both ER subtypes, the relative recruitment efficacy and affinity may differ compared to other agonists like 17β-estradiol or diethylstilbestrol. nih.gov For example, the relative coactivator recruitment affinities (RCA) for SRC3 with ERα and ERβ in the presence of different ligands, including meso-hexestrol and dl-hexestrol, have been determined in vitro. nih.gov

| Ligand | ER subtype | RCA for SRC3 (%) (Relative to 17β-Estradiol) | RRE for SRC3 (%) (Relative to 17β-Estradiol) |

|---|---|---|---|

| 17β-Estradiol | ERα | 100 | 100 |

| 17β-Estradiol | ERβ | 100 | 100 |

| meso-Hexestrol | ERα | Comparable to 17β-Estradiol nih.gov | Comparable to 17β-Estradiol nih.gov |

| meso-Hexestrol | ERβ | Varied (e.g., RRE 88 ± 5.5%) nih.gov | Varied (e.g., RRE 88 ± 5.5%) nih.gov |

| dl-Hexestrol | ERα | Comparable to 17β-Estradiol nih.gov | Comparable to 17β-Estradiol nih.gov |

| dl-Hexestrol | ERβ | Comparable to 17β-Estradiol nih.gov | Comparable to 17β-Estradiol nih.gov |

| Diethylstilbestrol | ERα | Higher than this compound nih.gov | - |

| Diethylstilbestrol | ERβ | Higher than this compound nih.gov | - |

Note: RCA (Relative Coactivator Recruitment Affinity) and RRE (Relative Recruitment Efficacy) values indicate the ability of the ligand-bound ER complex to recruit SRC3 compared to the 17β-estradiol-bound ER complex. "Comparable" indicates values are similar to 17β-Estradiol. Specific numerical values for meso-Hexestrol on ERβ RRE were reported as 88 ± 5.5%. nih.gov Quantitative comparisons for Diethylstilbestrol relative to this compound in terms of RCA were mentioned as higher, but specific numerical values were not provided in the available text for direct comparison in the table. nih.gov

Differences in the relative binding affinities of ligands for ERα and ERβ, as well as their impact on receptor conformation and subsequent coactivator interactions, contribute to the observed ligand-specific recruitment profiles. nih.govnih.govresearchgate.net While this compound generally shows high binding affinity for both ERα and ERβ, comparable to or higher than 17β-estradiol, the precise coactivator recruitment profile can still exhibit nuances depending on the ER subtype and the specific coactivator being considered. nih.govresearchgate.netcaymanchem.comwaocp.orgsemanticscholar.orgnih.gov

The elucidation of these ligand-specific coactivator recruitment profiles is crucial for understanding the molecular basis of selective ER modulation and the diverse biological effects of different estrogenic compounds, including this compound.

Structure Activity Relationship Sar Studies of Hexestrol and Its Analogs

Quantitative Structure-Activity Relationships (QSAR) in Estrogen Receptor Binding

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to model the relationship between the structural and physicochemical properties of hexestrol derivatives and their binding affinity for estrogen receptors. These studies often utilize molecular parameters such as steric, electronic, and hydrophobic descriptors to build predictive models. nih.govresearchgate.net

Different QSAR models for hexestrols and related compounds suggest that steric effects can be of significant importance in determining binding affinity variations. In some cases, particularly with diverse substituents on aromatic rings, electronic effects also play a role.

Influence of Substituent Van der Waals Volume on Binding Affinity

Research indicates that the estrogen receptor binding affinity of various this compound derivatives is significantly related to the Van der Waals volume of substituents. nih.govscispace.com This suggests that steric effects arising from the size of substituents influence the interaction between the ligand and the receptor binding site. nih.gov The receptor binding site appears to have limited tolerance to bulk, as indicated by a significant negative dependence on steric parameters in some QSAR models.

Impact of Electronic Properties (Hammett Constant Sigma) on Receptor Interaction

Electronic properties of substituents, often quantified by the Hammett constant sigma (σ), have also been found to be related to the estrogen receptor binding affinity of this compound derivatives. nih.govscispace.com Studies suggest that electron-donating substituents can enhance binding affinity. nih.govscispace.com This effect may be due to an increase in electron density on the aromatic ring or a decrease in the acidity of the phenolic group, both of which could influence interactions with the receptor.

Stereochemical Determinants of Estrogenic Activity

The stereochemistry of this compound and its analogs significantly impacts their interaction with the estrogen receptor and their resulting biological activity. This compound has chiral centers, leading to different stereoisomers.

Isomeric Contributions to Receptor Binding and Biological Response

This compound exists as diastereomers, specifically the meso form and the dl (racemic) form, which can be further resolved into individual enantiomers ((R,R)-(+)-hexestrol and (S,S)-(-)-hexestrol). researchgate.netnih.gov Studies have shown differences in the receptor binding affinity and biological activity among these stereoisomers.

The meso form of this compound exhibits good binding affinity for the estrogen receptor. researchgate.net The dl-hexestrol, when resolved into its enantiomers, shows similar but weaker binding affinity compared to the meso form. researchgate.net In the this compound series, binding studies with lamb uterine estrogen receptor indicated no appreciable difference in binding between the enantiomers. However, in the northis compound series (analogs of this compound), significant differences in binding between enantiomers have been observed.

Beyond receptor binding, stereoisomers of this compound can also show differential effects on cellular processes, such as microtubule assembly. For instance, dl-hexestrol showed the highest activity in ribbon formation from microtubule proteins compared to the individual enantiomers and the meso form, while meso-hexestrol inhibited microtubule assembly and caused aggregation of tubulin. nih.gov

Chiral Recognition Mechanisms in Ligand-Receptor Interactions

The estrogen receptor exhibits a degree of stereospecificity in its interaction with ligands. While the this compound series itself may not show strong chiral discrimination in receptor binding, studies with chiral northis compound derivatives have provided insights into chiral recognition mechanisms. researchgate.net

Comparisons between this compound and northis compound derivatives suggest that the source of chiral recognition can involve specific interactions between functional groups on the ligand and residues in the receptor binding site. For example, a specific interaction involving a carbonyl group in one enantiomer of a northis compound derivative was proposed to enhance affinity, an interaction not achievable in the other enantiomer or in this compound derivatives. This indicates that the precise three-dimensional arrangement of atoms in a ligand, dictated by its stereochemistry, is critical for optimal interaction and recognition by the chiral environment of the estrogen receptor binding site. researchgate.net

Data Table:

While specific quantitative data tables linking Van der Waals volume, Hammett constants, and binding affinity for a series of this compound derivatives were described in the search results, the detailed numerical data was not consistently available in a format suitable for direct extraction and interactive table generation. However, the qualitative and correlational findings are presented in the text above.

Biochemical Pathways and Cellular Mechanisms of Action Beyond Classical Estrogen Receptors

Non-Genomic Signaling Pathways Mediated by Hexestrol

Beyond its well-established nuclear receptor interactions, this compound can initiate rapid cellular responses through non-genomic pathways. These mechanisms often involve membrane-associated receptors and the subsequent activation of intracellular signaling cascades.

Rapid Cellular Signaling Cascades Initiated by Membrane-Associated Receptors

While classical estrogen receptors are predominantly nuclear, a subpopulation of ERs can be associated with the plasma membrane (mERs) wikipedia.orgnih.govgenome.jp. These membrane-associated receptors, along with other potential membrane-bound estrogen receptors like GPER (GPR30), can mediate rapid, non-genomic signaling events upon ligand binding wikipedia.orgnih.govgenome.jp. Although the direct interaction of this compound with specific mERs or GPER and the subsequent initiation of rapid cascades are not as extensively documented as for endogenous estrogens like 17β-estradiol, the general principle of membrane-initiated estrogen signaling involving rapid activation of pathways like Ca²⁺ and protein kinase cascades is established wikipedia.orggenome.jp. These rapid signaling events can occur within seconds to minutes of ligand binding frontiersin.org.

Activation of Kinase and Phosphatase Networks

Non-genomic estrogen signaling, potentially initiated by compounds like this compound, can lead to the rapid activation of intracellular signaling pathways, including those involving kinases and phosphatases nih.govgenome.jpmdpi.comnih.gov. This involves the activation of growth factor receptors and pathways such as PI3K/AKT and Ras/MAPK mdpi.com. For instance, estrogen receptor alpha (ERα), even when membrane-associated, can form complexes with proteins like Src protein kinase and the p85 subunit of PI3K, triggering MAPK and Akt pathways rapidly mdpi.com. Kinases attach phosphate (B84403) groups to proteins, while phosphatases remove them, and the balance between their activities is crucial for regulating cellular functions neb.comgenescells.ru. While direct evidence specifically detailing this compound's impact on the activation or inhibition of particular kinase or phosphatase networks beyond its potential interaction with ER-associated complexes is limited in the provided search results, the broader context of non-genomic estrogen signaling suggests its potential to modulate these critical regulatory enzymes nih.govgenome.jpmdpi.comnih.govnih.gov.

Interaction with Non-Estrogen Receptors and Associated Biological Effects

This compound's biological activities are not solely mediated through estrogen receptors. It has been shown to interact with other cellular components, leading to distinct effects.

Effects on Microtubule Assembly and Polymerization

This compound is recognized as an inhibitor of microtubule polymerization scbt.comadooq.comcaymanchem.comaksci.combiomol.com. Microtubules are essential components of the cytoskeleton, involved in various cellular processes including cell division, intracellular transport, and maintaining cell shape. Studies have demonstrated that this compound can inhibit the assembly of porcine microtubules in a cell-free assay and induce the disassembly of preformed microtubules at concentrations of 50 μM and 100 μM, respectively caymanchem.com. This inhibitory effect on microtubule polymerization can also lead to the formation of abnormal ribbon structures adooq.comaksci.combiomol.com. This mechanism is independent of estrogen receptor binding and highlights a direct interaction of this compound with the microtubule system.

Inhibition of Specific Enzymes (e.g., Pancreatic Lipase)

This compound has been identified as an inhibitor of certain enzymes, including pancreatic lipase (B570770) researchgate.netnih.govgoogle.comgoogleapis.com. Pancreatic lipase is a key digestive enzyme responsible for the hydrolysis of dietary fats researchgate.netnih.gov. Research has shown that this compound exhibits strong inhibition of pancreatic lipase, with IC₅₀ values less than 1.0 μM researchgate.netnih.gov. Mechanistic investigations suggest that this compound functions as a mixed inhibitor of pancreatic lipase, with Kᵢ values less than 1 μM researchgate.netnih.gov. Molecular dynamics simulations indicate that this compound and similar synthetic estrogens may inhibit the enzyme's activity by blocking the access of the substrate to the active site researchgate.netnih.gov. This inhibitory effect on pancreatic lipase suggests a potential role in influencing lipid absorption researchgate.net. This compound has also been reported as an inhibitor of lipid peroxidation adooq.comaksci.combiomol.com.

Here is a data table summarizing the pancreatic lipase inhibition data:

| Compound | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Type |

| This compound | < 1.0 | < 1 | Mixed |

| Diethylstilbestrol (B1670540) | < 1.0 | < 1 | Mixed |

| Dienestrol (B18971) | < 1.0 | < 1 | Mixed |

*Data derived from studies on the inhibition of pancreatic lipase by environmental xenoestrogens researchgate.netnih.gov.

Modulatory Effects on Androgen Receptor Signaling in Non-Human Models

While this compound is primarily known for its estrogenic activity, there is some evidence suggesting potential interactions or modulatory effects related to androgen receptor (AR) signaling, particularly in non-human models or in the context of understanding receptor evolution and ligand binding specificity columbia.eduresearchgate.netresearchgate.net. Studies comparing the ligand-binding domains of estrogen receptors and androgen receptors have noted that certain amino acid residues crucial for estrogen binding in ERs align with residues in the AR columbia.edu. For example, a residue in the ER that determines its affinity for this compound aligns with a specific amino acid in the AR columbia.edu. Furthermore, in the context of studying interactive hormonal effects in livestock, it has been documented that the anabolic effect of androgens can be enhanced by the simultaneous administration of estrogens, although the precise mechanisms and the direct role of this compound in modulating AR signaling in non-human models require further specific investigation researchgate.net. While this compound is an estrogen receptor agonist asm.org, and estrogen signaling can interact with AR signaling pathways researchgate.netresearchgate.net, direct evidence of this compound significantly modulating AR signaling independently of its estrogenic effects in non-human models is not extensively detailed in the provided search results.

Impact on Cellular Processes and Organelle Function

This compound exposure has been linked to significant disruptions in fundamental cellular processes, particularly within reproductive cells. These disruptions extend to the function and dynamics of organelles such as mitochondria and the regulation of intracellular signaling molecules like calcium and reactive oxygen species nih.govfrontiersin.orgnih.gov.

Perturbation of Mitochondrial Dynamics and Bioenergetics in Reproductive Cells

Mitochondria are critical for energy production (ATP synthesis), calcium homeostasis, and redox regulation in oocytes nih.govfrontiersin.org. Research indicates that this compound can adversely affect mitochondrial function and distribution in reproductive cells, specifically oocytes nih.govfrontiersin.orgresearchgate.net.

Studies have shown that this compound exposure leads to an aberrant distribution of mitochondria within the cytoplasm of oocytes, a departure from their typical accumulation around the spindle in control cells nih.govfrontiersin.orgresearchgate.net. Quantitative analysis using MitoTracker staining has demonstrated a significant reduction in mitochondrial fluorescence intensity in this compound-treated oocytes, suggesting an adverse effect on mitochondrial biogenesis nih.govfrontiersin.orgresearchgate.net.

Furthermore, this compound has been found to perturb the delicate balance of mitochondrial fission and fusion processes nih.govfrontiersin.orgresearchgate.net. These dynamic processes are crucial for maintaining a healthy mitochondrial network and ensuring proper organelle distribution and function nih.govfrontiersin.org. Disruption of this balance, as observed with this compound exposure, can lead to dysfunctional mitochondria nih.govfrontiersin.orgresearchgate.net.

Mitochondrial membrane potential, a key indicator of mitochondrial activity and function, is also negatively impacted by this compound. Studies utilizing JC-1 staining have shown that this compound exposure increases the formation of JC-1 monomers in oocytes, indicating a decrease in mitochondrial membrane potential researchgate.net. Quantitative results have corroborated this, showing a remarkable reduction in the aggregate/monomer fluorescence intensity ratio in this compound-exposed oocytes researchgate.net. This compromised mitochondrial membrane potential is indicative of impaired mitochondrial bioenergetics.

While the primary focus of the search results regarding mitochondrial effects is on oocytes, it is important to note that mitochondria are also crucial for sperm function, including motility and fertilization capacity mdpi.commdpi.com. Although direct studies on this compound's impact on sperm mitochondrial dynamics and bioenergetics in the context of non-classical receptor mechanisms were not prominently found, the established importance of mitochondria in male germ cells suggests this as a potential area of effect.

The following table summarizes some of the observed effects of this compound on oocyte mitochondria:

| Effect Observed | Method of Detection | Key Finding | Source |

| Aberrant mitochondrial distribution | MitoTracker staining | Homogeneous distribution in cytoplasm | nih.govfrontiersin.orgresearchgate.net |

| Reduced mitochondrial biogenesis | MitoTracker fluorescence | Decreased fluorescence intensity | nih.govfrontiersin.orgresearchgate.net |

| Perturbed fission and fusion | Immunofluorescent staining | Disrupted balance of Drp1 expression/phosphorylation | nih.govfrontiersin.orgresearchgate.net |

| Decreased membrane potential | JC-1 staining | Increased monomer formation, reduced aggregate/monomer ratio | researchgate.net |

Alterations in Intracellular Calcium Homeostasis and Reactive Oxygen Species Production

This compound exposure has been shown to disrupt intracellular calcium homeostasis and increase the production of reactive oxygen species (ROS) in reproductive cells nih.govfrontiersin.orgnih.gov. Intracellular calcium ions are vital second messengers involved in numerous cellular processes, including oocyte maturation and apoptosis nih.govfrontiersin.orgijbs.comnih.gov. ROS, while having physiological roles at moderate levels, can induce oxidative stress and cellular damage at excessive concentrations mdpi.commdpi.comnih.govfrontiersin.orgmdpi.com.

Studies have demonstrated a significant increase in intracellular Ca2+ levels in oocytes after this compound exposure, as evaluated by staining with Fluo-4 dye nih.govfrontiersin.org. Fluorescence imaging and quantitative data confirm this elevation in cytosolic calcium nih.govfrontiersin.org. This disruption in calcium homeostasis can have downstream effects on various cellular pathways.

Mitochondrial dysfunction, as induced by this compound, is often associated with the generation of excessive ROS nih.govfrontiersin.orgresearchgate.net. Research confirms that this compound exposure leads to a significant accumulation of reactive oxygen species in oocytes nih.govfrontiersin.orgresearchgate.net. Detection using dichlorofluorescein diacetate staining has shown prominently increased ROS levels in this compound-exposed oocytes compared to controls researchgate.net.

The imbalance between ROS production and the cell's antioxidant capacity results in oxidative stress, which can lead to DNA damage and ultimately induce apoptosis nih.govfrontiersin.orgnih.govmdpi.commdpi.com. Studies have shown that this compound exposure is associated with increased DNA damage and early apoptosis in oocytes, effects that are linked to the observed mitochondrial dysfunction, calcium dysregulation, and excessive ROS generation nih.govfrontiersin.orgnih.gov.

The interplay between mitochondrial dysfunction, calcium dysregulation, and ROS production appears to be a key mechanism by which this compound exerts adverse effects on oocyte quality, independent of classical estrogen receptor activation nih.govfrontiersin.orgnih.gov.

| Cellular Process Affected | Key Observation | Link to this compound Exposure | Source |

| Intracellular Calcium Homeostasis | Increased cytosolic Ca2+ levels | Observed after exposure | nih.govfrontiersin.org |

| Reactive Oxygen Species Production | Increased ROS levels | Observed after exposure | nih.govfrontiersin.orgresearchgate.net |

| DNA Damage | Increased γH2AX staining | Linked to ROS and calcium | nih.govfrontiersin.orgnih.gov |

| Apoptosis | Increased annexin-V staining | Linked to ROS and calcium | nih.govfrontiersin.orgnih.gov |

Metabolism and Biotransformation Pathways of Hexestrol

Characterization of Hexestrol Metabolites

The metabolic breakdown of this compound results in the formation of various metabolites. A key class of these metabolites are the catechol derivatives. nih.govacs.orgnih.govacs.org

Identification of Catechol Metabolites (e.g., 3'-OH-Hexestrol)

The major metabolite of this compound identified in studies is its catechol derivative, specifically 3'-OH-Hexestrol. nih.govacs.orgnih.govacs.orgacs.orgnih.govnih.gov This metabolite has been identified in various biological contexts, including in vitro metabolism studies using liver microsomes and in the urine of treated animals. nih.gov Other hydroxylated and/or methoxylated this compound metabolites have also been identified in urine. nih.gov The formation of catechol metabolites is considered a necessary step in the metabolic activation of this compound. nih.gov

Enzymatic Conversion Mechanisms

The biotransformation of this compound to its metabolites is catalyzed by specific enzyme systems within the body. Two prominent classes of enzymes involved are cytochrome P450 enzymes and peroxidases. nih.govacs.org

Role of Cytochrome P450 Enzymes in Oxidation

Cytochrome P450 (CYP) enzymes play a significant role in the oxidative metabolism of many xenobiotics and endogenous compounds, including estrogens. wikipedia.orgpharmgkb.orgnih.govmdpi.com These enzymes are involved in the hydroxylation of this compound, leading to the formation of catechol metabolites like 3'-OH-Hexestrol. nih.govacs.orgnih.gov Studies using rat liver microsomes, which contain CYP enzymes, have demonstrated the conversion of this compound to 3'-OH-Hexestrol. nih.gov CYP enzymes, particularly CYP1A1, CYP1A2, CYP2B1, and CYP3A4, are known to catalyze the hydroxylation of estrogens at the 2- and 4-positions, leading to catechol formation. pharmgkb.orgnih.gov While specific human CYP isoforms responsible for this compound catechol formation are not explicitly detailed in the provided text, the involvement of this enzyme superfamily in the process is established. nih.govacs.orgnih.gov

Peroxidase-Mediated Biotransformation

Peroxidases are another class of enzymes capable of metabolizing this compound, particularly in the oxidation of its catechol metabolite. nih.govacs.org Enzymes such as horseradish peroxidase (HRP) and lactoperoxidase (LP) have been shown to activate 3'-OH-Hexestrol. nih.govacs.orgnih.gov This peroxidase-mediated oxidation can lead to the formation of reactive intermediates. nih.govacs.orgnih.gov Peroxidases are known to catalyze the oxidation of phenolic compounds, often via one-electron oxidation. researchgate.netnih.gov

Formation of Electrophilic Intermediates and Adducts

The metabolic oxidation of this compound, particularly its catechol metabolite, can lead to the generation of electrophilic intermediates. These reactive species are significant due to their potential to interact with cellular macromolecules like DNA. pnas.orgresearchgate.netoup.comnih.govnih.gov

Generation of Catechol Quinones (e.g., this compound-3',4'-Quinone)

Oxidation of the catechol metabolite, 3'-OH-Hexestrol, results in the formation of electrophilic catechol quinones, such as this compound-3',4'-Quinone (HES-3',4'-Q). nih.govacs.orgnih.govnih.govmolaid.com This conversion can be catalyzed by enzymes like peroxidases and cytochrome P450. nih.govacs.orgnih.gov this compound-3',4'-Quinone is an electrophilic intermediate that can react with DNA. nih.govacs.orgnih.govpnas.orgoup.commolaid.com This quinone has been shown to react with deoxyguanosine and deoxyadenosine (B7792050) to form DNA adducts. nih.govacs.orgnih.govmolaid.com The formation of these quinone species is considered a critical event in the metabolic activation of this compound. nih.govacs.org

Table 1: Key this compound Metabolites and Intermediates

| Compound Name | Description | PubChem CID |

| This compound | Parent compound | 192197 nih.gov |

| 3'-OH-Hexestrol | Major catechol metabolite | Not readily available in search results |

| This compound-3',4'-Quinone | Electrophilic intermediate (catechol quinone) | Not readily available in search results |

Table 2: Enzymes Involved in this compound Biotransformation

| Enzyme Class | Role in this compound Metabolism |

| Cytochrome P450 | Catalyzes hydroxylation leading to catechols |

| Peroxidases | Catalyze oxidation of catechol metabolites |

Table 3: DNA Adducts Formed by this compound Metabolites

| Adduct Name | Formed from | Mechanism of Formation |

| 3'-OH-HES-6'(alpha, beta)-N7Gua | This compound-3',4'-Quinone | Reaction with dG |

| 3'-OH-HES-6'-N6dA | This compound-3',4'-Quinone | Reaction with dA |

| 3'-OH-HES-6'-N3Ade | This compound-3',4'-Quinone | Reaction with Ade |

DNA Adduct Formation and Characterization (e.g., Depurinating Adducts)

The electrophilic this compound-3',4'-quinone (HES-3',4'-Q) is capable of reacting with DNA, leading to the formation of covalent DNA adducts. Research has shown that HES-3',4'-Q reacts with deoxyguanosine (dG) and deoxyadenosine (dA) to form specific adducts. nih.govwikipedia.orgfishersci.be

A significant type of DNA damage induced by HES-3',4'-Q is the formation of depurinating adducts. The reaction of HES-3',4'-Q with deoxyguanosine results in the formation of the depurinating adduct 3'-OH-HES-6'(α,β)-N7Gua, primarily through a 1,4-Michael addition mechanism. nih.govwikipedia.orgfishersci.be Similarly, reaction with deoxyadenosine yields the depurinating adduct 3'-OH-HES-6'-N3Ade, also via 1,4-Michael addition. nih.govfishersci.be

These depurinating adducts can also be formed when 3'-hydroxythis compound (B1218120) is enzymatically activated in the presence of DNA. Enzymes such as tyrosinase, lactoperoxidase, prostaglandin (B15479496) H synthase, and enzymes present in 3-methylcholanthrene-induced rat liver microsomes have been shown to facilitate the formation of both the 3'-OH-HES-6'-N7Gua and 3'-OH-HES-6'-N3Ade depurinating adducts when 3'-OH-HES is incubated with DNA. fishersci.be

Studies utilizing techniques such as high-performance liquid chromatography (HPLC) and tandem mass spectrometry have confirmed the formation and identified the structure of these adducts. When HES-3',4'-Q was reacted with calf thymus DNA, 3'-OH-HES-6'(α,β)-N7Gua was identified as the major depurinating adduct. nih.govwikipedia.org While depurinating adducts were the predominant species, minor amounts of stable DNA adducts were also observed. nih.govwikipedia.org

The stability of these depurinating adducts in DNA varies. The 3'-OH-HES-6'-N3Ade adduct has been reported to be released instantaneously from DNA, whereas the 3'-OH-HES-6'-N7Gua adduct exhibits a half-life of approximately 3 hours. fishersci.be The spontaneous release of depurinating adducts from the DNA backbone leads to the creation of apurinic (AP) sites. guidetopharmacology.orgwikipedia.org These AP sites are mutagenic lesions and are hypothesized to play a role in the initiation of cancer by potentially leading to errors during DNA replication if not repaired. citeab.comguidetopharmacology.orgwikipedia.org

Research findings on the levels of the depurinating adduct 3'-OH-HES-6'(α,β)-N7Gua formed in different enzymatic activation systems highlight the varying efficiencies of these pathways in generating this specific DNA adduct. nih.govwikipedia.org

| Activation System | 3'-OH-HES-6'(α,β)-N7Gua Adduct Levels (μmol/mol of DNA-P) |

| Horseradish peroxidase | 65 nih.govwikipedia.org |

| Lactoperoxidase | 41 nih.govwikipedia.org |

| Rat liver microsomes | 11 nih.govwikipedia.org |

Note: The table above presents data from research findings and is intended to represent data that could be displayed in an interactive format.

The formation of this compound-3',4'-quinone and its subsequent reaction with DNA to form depurinating adducts provides a model for understanding the genotoxic potential of synthetic estrogens and supports the hypothesis that the formation of catechol estrogen quinones is a critical step in tumor initiation by certain estrogens. nih.govwikipedia.orgciteab.com

Advanced Analytical Methodologies for Hexestrol Research and Detection

Chromatographic Techniques for Hexestrol Analysis

Chromatographic methods, often coupled with mass spectrometry, are widely used for the separation, identification, and quantification of this compound. These techniques offer high sensitivity and selectivity, making them suitable for trace analysis in diverse samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Applications

HPLC and its faster, higher-resolution counterpart, UHPLC, are fundamental tools for this compound analysis. These techniques are particularly useful for separating this compound from complex matrices before detection.

Studies have demonstrated the application of UHPLC-MS/MS for the simultaneous determination of stilbene (B7821643) estrogens, including this compound, in biological samples such as serum. A method involving protein denaturation and liquid-liquid extraction using methyl tert-butyl ether allowed for direct injection into the UHPLC-MS/MS system, achieving high recovery rates for this compound (82-99%) and low limits of detection (LOD) and quantification (LOQ) of 0.09 ng/ml and 0.08 ng/ml, respectively. research-nexus.netafricaresearchconnects.com The method showed excellent linearity (r² > 0.99) and good repeatability and reproducibility (RSD < 20%). research-nexus.netafricaresearchconnects.com

HPLC has also been employed in methods for determining this compound in environmental water samples, often coupled with solid-phase extraction (SPE) for sample cleanup and preconcentration. researchgate.netnih.gov Another application involves using HPLC-tandem mass spectrometry (HPLC-MS/MS) with this compound as an internal standard for characterizing other compounds, highlighting its utility as a reference standard in chromatographic analyses. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a powerful technique for the trace analysis of volatile and semi-volatile organic compounds, including this compound, after appropriate derivatization. This method offers high sensitivity and specificity, particularly when coupled with negative-ion chemical ionization (NICI) mass spectrometry. nih.gov

A GC-MS method has been validated for the simultaneous determination of multiple hormone residues, including this compound, in animal tissues. The method involves acetonitrile (B52724) extraction, C18 SPE cleanup, and microwave-assisted derivatization before GC-MS analysis. nih.gov This approach achieved detection limits for this compound in the range of 0.1-1 µg/kg and quantification limits of 0.2-2 µg/kg. nih.gov Recoveries ranged from 68.8% to 93.1%, with acceptable intra- and inter-assay variability. nih.gov

GC-MS methods have also been developed for the analysis of stilbenes, including this compound, in meat and urine, with reported detection capabilities below 0.5 µg/kg and 0.5 µg/l, respectively. rivm.nl The technique is also applicable for the analysis of this compound in food samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multi-Residue Detection

LC-MS/MS is widely recognized as a preferred method for multi-residue analysis of hormones, including this compound, in various complex matrices due to its high sensitivity, selectivity, and ability to handle less volatile compounds compared to GC-MS. usda.govmdpi.com

A UHPLC-MS/MS method coupled with solid-phase extraction has been developed for the determination of this compound and other phenolic endocrine disrupting chemicals in environmental water, sediment, and fish muscle homogenates. nih.gov The method utilized pre-column derivatization to enhance sensitivity and achieved low LODs in the range of 0.002-0.072 µg/L for environmental water samples. nih.gov

LC-MS/MS methods are routinely used for screening and determining this compound in beef muscle, with reported detection levels at or above 1 ng/g (ppb). usda.gov These methods typically involve acetonitrile extraction, liquid-liquid partitioning, and SPE cleanup before LC-MS/MS analysis. usda.gov LC-MS/MS is also used to confirm results obtained from screening methods like ELISA. tandfonline.com

Here is a summary of some chromatographic method performance characteristics for this compound analysis:

| Method | Matrix | LOD (ng/mL or µg/kg) | LOQ (ng/mL or µg/kg) | Recovery (%) | Reference |

| UHPLC-MS/MS | Ostrich Serum | 0.09 | 0.08 | 82-99 | research-nexus.netafricaresearchconnects.com |

| GC-MS | Animal Tissues | 0.1-1 (µg/kg) | 0.2-2 (µg/kg) | 68.8-93.1 | nih.gov |

| GC-MS | Meat | < 0.5 (µg/kg) | - | - | rivm.nl |

| GC-MS | Urine | < 0.5 (µg/l) | - | - | rivm.nl |

| UHPLC-MS/MS | Environmental Water | 0.002-0.072 (µg/L) | - | - | nih.gov |

| LC-MS/MS | Beef Muscle | ≥ 1 (ng/g) | - | - | usda.gov |

Immunoanalytical Approaches for this compound Detection

Immunoanalytical methods offer alternative or complementary approaches for this compound detection, particularly for high-throughput screening. These methods leverage the specific binding between antibodies and this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) Development

ELISA is a common immunoanalytical technique used for the quantitative detection of this compound residues, especially in food matrices like meat and milk. nih.govresearchgate.nettandfonline.com Competitive ELISA formats are typically employed for small molecules like this compound. tandfonline.comresearchgate.net

The development of this compound ELISA involves optimizing conditions such as the concentrations of coating conjugate (this compound-ovalbumin), anti-Hexestrol antiserum, and other reagents. nih.govresearchgate.net Different ELISA formats, including indirect and direct competitive ELISAs, have been developed. tandfonline.comresearchgate.net

Studies have reported the development of indirect competitive ELISA for this compound in meat, with a detection limit (IC10) of 0.01 ng/ml and a working range (IC20-IC80) of 0.03-0.86 ng/ml in the absence of detergents. researchgate.net The recovery values in spiked beef samples ranged from 74% to 147%. researchgate.net Another indirect competitive ELISA for this compound in milk reported an IC50 of 0.15 µg/L and recoveries between 60.48% and 102.19%. tandfonline.com

Direct ELISA methods for this compound residues have also been developed, offering advantages in terms of simplicity and speed compared to indirect methods. tandfonline.com A direct ELISA for this compound residues in chicken muscle tissues showed an IC50 of 0.23 ng/ml and an LOD of 0.01 ng/ml, with recoveries from beef and fish ranging from 61% to 102%. tandfonline.com

ELISA methods are often used for initial screening, with positive results confirmed by more definitive methods like LC-MS/MS. tandfonline.comr-biopharm.com

Immunochromatographic Strip Assays for Rapid Screening

Immunochromatographic strip assays, also known as lateral flow tests, provide a rapid and simple format for on-site screening of this compound residues. These assays typically utilize colloidal gold or other nanoparticles labeled with antibodies for visual detection. nih.govroyalsocietypublishing.orgnih.govresearchgate.net

A lateral flow immunochromatographic strip test has been developed for the rapid detection of this compound residues in fish samples. nih.govroyalsocietypublishing.orgnih.gov This assay, using colloidal gold-labeled anti-Hexestrol monoclonal antibody, demonstrated a sensitivity (IC50) of 1.86 µg/kg and a limit of detection of 0.62 µg/kg in fish extract samples when measured with a strip reader. nih.govnih.gov The test takes less than 10 minutes, making it suitable for rapid on-site screening. nih.govnih.gov Intra- and inter-assay reproducibility showed recoveries between 85.8% and 93.4% and coefficients of variation below 6.0%. nih.gov

Multi-component lateral flow strip assays have also been developed for the simultaneous detection of this compound and other hormone drugs in samples like milk. rsc.org These assays can provide low LOD values for this compound and its analogues. rsc.org Immunochromatographic strips can serve as a rapid initial screening tool, complementing more sophisticated analytical techniques. tandfonline.comrsc.org

Here is a summary of some immunoanalytical method performance characteristics for this compound analysis:

| Method | Matrix | Format | IC50 (ng/mL or µg/L) | LOD (ng/mL or µg/kg) | Recovery (%) | Reference |

| ELISA | Meat | Indirect Competitive | 0.17 (ng/mL) | 0.01 (ng/mL) | 74-147 | researchgate.net |

| ELISA | Milk | Indirect Competitive | 0.15 (µg/L) | - | 60.48-102.19 | tandfonline.com |

| ELISA | Beef/Fish | Direct Competitive | 0.23 (ng/mL) | 0.01 (ng/mL) | 61-102 | tandfonline.com |

| Immunochromatographic Strip Assay | Fish Extracts | Lateral Flow (Visual) | - | 32 (µg/kg) | - | nih.gov |

| Immunochromatographic Strip Assay | Fish Extracts | Lateral Flow (Reader) | 1.86 (µg/kg) | 0.62 (µg/kg) | 85.8-93.4 | nih.govnih.gov |

| Immunochromatographic Strip Assay | Milk | Lateral Flow (Visual) | 0.5 (µg/L) | ≤ 10 (µg/L) | - | tandfonline.com |

| Multi-component Strip Assay | Milk | Lateral Flow | - | 0.03-2.14 (ng/mL) | 89.4-99.4 | rsc.org |

Spectrometric and Radiometric Methods in this compound Research

Spectrometric and radiometric methods play a crucial role in the detailed investigation of this compound's interactions at the molecular level. These techniques enable the detection, identification, and quantification of this compound metabolites, DNA adducts, and its binding to target receptors.

Application of ³²P-Postlabeling for DNA Adduct Quantification

The formation of DNA adducts by estrogen metabolites is hypothesized to be a critical event in tumor initiation. This compound, like natural estrogens, can be metabolically activated to a catechol and subsequently to an electrophilic catechol quinone (HES-3',4'-Q) nih.govacs.org. This quinone can react with DNA to form adducts. While depurinating adducts like 3'-OH-HES-6'(α,β)-N7Gua have been identified and quantified using techniques such as HPLC and tandem mass spectrometry, unidentified stable adducts have also been observed nih.govacs.orgacs.org.

The ³²P-postlabeling method is a sensitive technique used to detect and quantify these stable DNA adducts, particularly when they are present in lower amounts nih.govacs.orgacs.orgnih.gov. This method involves enzymatic digestion of the DNA, followed by phosphorylation of the adducted nucleotides with [³²P]ATP catalyzed by polynucleotide kinase. The ³²P-labeled adducts are then separated, typically by thin-layer chromatography or HPLC, and quantified by detecting the radioactivity. This approach has been applied in studies investigating the DNA adducts formed by this compound metabolites after activation by enzymes like horseradish peroxidase, lactoperoxidase, or rat liver microsomes nih.govacs.orgacs.org.

Research findings indicate that while the depurinating adduct 3'-OH-HES-6'(α,β)-N7Gua is a major product, the ³²P-postlabeling method reveals the presence of other stable adducts, albeit in lower quantities nih.govacs.orgacs.org. These findings contribute to understanding the complete spectrum of DNA damage induced by this compound metabolites.

Table 1: Quantification of 3'-OH-HES-6'(α,β)-N7Gua Depurinating Adduct after this compound Metabolite Activation

| Activation System | Adduct Level (µmol/mol of DNA-P) |

| Horseradish Peroxidase | 65 |

| Lactoperoxidase | 41 |

| Rat Liver Microsomes | 11 |

*Note: Data presented is for the depurinating adduct, as specific quantitative data for stable adducts measured by ³²P-postlabeling in these systems were described as being in "much lower amounts" nih.govacs.orgacs.org.

Use of Tritium-Labeled this compound in Receptor Binding Studies

Radiometric methods, particularly those employing tritium-labeled compounds, are fundamental in studying the binding interactions of this compound with estrogen receptors (ER). Tritium ([³H]) is a common radioisotope used for labeling steroid and nonsteroidal estrogen analogs due to its high specific activity and relatively low energy beta emission, which is suitable for liquid scintillation counting.

Tritium-labeled this compound and its analogs have been synthesized with high specific activity to investigate their affinity and binding characteristics to the estrogen receptor in various tissues, such as rat and lamb uterus nih.govresearchgate.netsnmjournals.org. These studies often involve competitive binding assays, where the binding of a known concentration of tritium-labeled ligand (e.g., [³H]estradiol or a tritium-labeled this compound analog) to the receptor is measured in the presence of increasing concentrations of the unlabeled compound being tested (this compound or its derivatives) nih.govoup.comnih.govdtic.mil. By analyzing the displacement of the labeled ligand, the binding affinity (often expressed as IC₅₀ or relative binding affinity, RBA) of the test compound can be determined.

Studies using tritium-labeled this compound analogs, such as fluorohexestrols, have demonstrated high-affinity binding to cytoplasmic uterine estrogen receptors nih.govresearchgate.net. These compounds sediment as 8S receptor complexes on sucrose (B13894) gradients, indicating specific binding to the receptor protein nih.gov. Furthermore, in vivo studies using tritium-labeled fluorothis compound have shown selective uptake in estrogen target tissues like the uterus and DMBA-induced mammary tumors in rats, which is significantly reduced by co-administration of unlabeled estradiol (B170435), confirming the estrogen receptor-mediated nature of the uptake nih.govresearchgate.net.

Tritium labeling is also used in photoaffinity labeling reagents based on this compound structure. For instance, a tritium-labeled this compound diazirine has been synthesized and shown to undergo selective and efficient photocovalent attachment to rat uterine ER, allowing for the identification and characterization of the receptor protein nih.govacs.org.

Table 2: Relative Binding Affinity (RBA) of this compound Analogs to Estrogen Receptor

| Compound | Relative Binding Affinity (Estradiol = 100) | Reference |

| Fluorothis compound analog | 129 | nih.gov |

| Iodothis compound analog | 60 | nih.gov |

| This compound diazirine | 17 | nih.gov |

*Note: RBA values can vary depending on the specific assay conditions and source of estrogen receptor used. The table shows examples from different studies.

Emerging Research Avenues and Future Directions for Hexestrol Studies

Computational Modeling and Molecular Dynamics Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, are increasingly valuable tools for investigating the interaction of small molecules like hexestrol with biological macromolecules. These methods allow for the prediction and analysis of ligand-receptor interactions at an atomic level, providing insights into binding modes and affinities. mdpi.comkallipos.groligofastx.comnih.gov

In Silico Predictions of Ligand-Receptor Interactions

In silico methods, such as molecular docking, are widely applied to predict how a ligand, such as this compound, might bind to a receptor protein. mdpi.com This involves predicting multiple possible structural conformations of the ligand within a protein's binding pocket and then scoring these poses to rank their likelihood of binding. mdpi.com These computational tools can model the atomic-level interaction between the ligand and the protein. mdpi.com The electrostatic potential (ESP) map can also offer a visual understanding of the molecule's chemical reactivity. mdpi.com Studies comparing this compound's binding to estrogen receptor alpha (ER-LBD) with other compounds like dienestrol (B18971) and diethylstilbestrol (B1670540) have shown that this compound exhibits a stronger binding capability for ER-LBD with a lower IC₅₀ value. mdpi.com

Table 1: Competitive Binding of this compound and Related Compounds to Estrogen Receptor α Ligand Binding Domain (ER-LBD) mdpi.com

| Compound | IC₅₀ (nM) |

| This compound | 9.27 |

| Dienestrol | 12.94 |

| Diethylstilbestrol | 22.38 |

In silico models have become effective tools in modern drug discovery, providing insights into receptor binding affinity (RBA), free energy perturbation (△Gbind), dissociation constant (Kd), and estimated inhibition constants (Ki). semanticscholar.org Research comparing the binding of different ligands to the estrogen receptor has shown that smaller ligands like this compound have a narrower footprint of interacting residues compared to larger ligands. researchgate.net This suggests that the shape of the ligand and the residues supporting its binding may contribute to the selective actions of different ER ligands. researchgate.net

Docking Simulations for Novel Binding Sites (e.g., Antiviral Targets)

Molecular docking is commonly used in virtual screening to predict the binding orientation and affinities of compounds to potential targets, including those with antiviral potential. phcogj.combiorxiv.org This allows for the screening of large chemical databases in silico to identify subsets of compounds likely to bind to a specific target. this compound has been investigated using molecular modeling, molecular docking, and molecular dynamics simulations to understand its binding mode to the Lassa virus glycoprotein (B1211001) (LASVGP). nih.gov These studies identified a potential binding site for small molecules near phenylalanine at amino acid position 446 (F446) in the transmembrane region of LASVGP. nih.gov This region has been highlighted as an important target for anti-LASV drugs. nih.govnih.govresearchgate.netasm.org

This compound as a Research Probe in Cellular Biology

This compound is being utilized as a research probe to investigate various cellular processes, including viral activity and the intricacies of oogenesis and meiotic processes.

Investigation of Antiviral Activity and Mechanism (e.g., Lassa Virus Glycoprotein)

Recent research has identified this compound as a potential antiviral candidate drug, specifically demonstrating inhibitory activity against Lassa virus (LASV) entry. nih.govnih.govresearchgate.netasm.org Studies using recombinant vesicular stomatitis virus (VSV) expressing LASV glycoprotein GP (VSV-LASVGP) showed that this compound inhibited replication with a 50% inhibitory concentration (IC₅₀) of 0.63 µM. nih.govnih.gov Importantly, this compound also inhibited authentic LASV replication with IC₅₀ values ranging from 0.31 µM to 0.61 µM. nih.govnih.gov Time-of-addition and cell-based membrane fusion assays suggest that this compound inhibits the membrane fusion step during virus entry. nih.govnih.gov Further investigation revealed that this compound directly binds to LASVGP and blocks membrane fusion, thereby inhibiting LASV infection. nih.govresearchgate.net The phenylalanine at position 446 (F446) within the LASVGP transmembrane region has been found to play a crucial role in the antiviral activity of this compound, as mutations at this position conferred resistance to this compound. nih.govasm.org This suggests that the estrogen receptor itself is unlikely to be involved in this antiviral activity, as alternative estrogen receptor agonists did not inhibit VSV-LASVGP replication. nih.govnih.govresearchgate.net

Table 2: Inhibitory Activity of this compound on LASV Replication nih.govnih.gov

| Virus Strain | IC₅₀ (µM) |

| VSV-LASVGP | 0.63 |

| Authentic LASV | 0.31–0.61 |

This compound has also shown in vivo activity against influenza virus in a proof-of-concept study in mice, where intranasal administration led to a significant reduction in weight loss and increased survival in a percentage of mice. mdpi.com This effect might be related to the compound's interaction with hemagglutinin, preventing viral fusion, or potentially through immunomodulatory activity. mdpi.com

Exploration of Effects on Oogenesis and Meiotic Processes in Model Organisms

This compound has been shown to have adverse effects on ovarian function and oogenesis. nih.govfrontiersin.org Studies using mouse oocytes as a model have investigated the impact of this compound exposure on oocyte maturation and fertilization. nih.gov this compound exposure caused aberrant oocyte meiotic progression by inducing abnormal spindle assembly and imbalanced mitochondrial fission and fusion. nih.gov It also disrupted Ca²⁺ homeostasis and induced DNA damage and apoptosis in oocytes. nih.gov Quantitative results indicated that this compound exposure significantly reduced the percentage of germinal vesicle breakdown and first polar body extrusion in a dose-dependent manner, suggesting inhibition of meiotic maturation. nih.gov Furthermore, this compound-exposed oocytes exhibited aberrant microtubule nucleation and spindle assembly, resulting in meiotic arrest. nih.gov Disruption of mitochondrial distribution and dynamics, leading to aberrant mitochondrial membrane potential and accumulation of reactive oxygen species, are considered major causes of reduced oocyte quality after this compound exposure. nih.gov Research also indicates that in utero estrogen exposure, which could include exposure to compounds like this compound, can affect homologous recombination in early oogenesis and influence the reproductive potential and lifespan of female offspring in mice. frontiersin.org This exposure has been linked to gross aberrations in meiotic prophase I events, including delayed meiotic progression, increased unrepaired DNA damage, and altered homologous recombination levels, primarily mediated by estrogen receptor 2 (ESR2) activation. frontiersin.org

Comparative Studies with Endocrine-Disrupting Chemicals (EDCs)